4-Chloroquinazoline-2-carboxylic acid

Catalog No.
S15780359
CAS No.
M.F
C9H5ClN2O2
M. Wt
208.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloroquinazoline-2-carboxylic acid

Product Name

4-Chloroquinazoline-2-carboxylic acid

IUPAC Name

4-chloroquinazoline-2-carboxylic acid

Molecular Formula

C9H5ClN2O2

Molecular Weight

208.60 g/mol

InChI

InChI=1S/C9H5ClN2O2/c10-7-5-3-1-2-4-6(5)11-8(12-7)9(13)14/h1-4H,(H,13,14)

InChI Key

OGLKQPWFJFBTKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(=O)O)Cl

4-Chloroquinazoline-2-carboxylic acid is an organic compound characterized by a quinazoline core structure, which consists of a fused benzene and pyrimidine ring system. Its molecular formula is C9H6ClN2O2C_9H_6ClN_2O_2, and it has a molecular weight of approximately 208.60 g/mol. The compound features a carboxylic acid functional group at the 2-position and a chlorine atom at the 4-position of the quinazoline ring. This structural arrangement imparts unique chemical properties and biological activities to the compound, making it a subject of interest in various fields of research.

Typical for carboxylic acids and heterocyclic compounds:

  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, resulting in the formation of 4-chloroquinazoline.
  • Esterification: Reaction with alcohols can yield esters, which are often more soluble and can be used for further reactions.
  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles at the 4-position.

The biological activity of 4-chloroquinazoline-2-carboxylic acid has been investigated in various studies. It exhibits potential as an anti-inflammatory agent and has shown promise in inhibiting certain cancer cell lines. Additionally, its derivatives have been explored for their antimicrobial properties. The compound's ability to interact with biological targets makes it valuable in medicinal chemistry.

Several synthetic routes have been developed for the preparation of 4-chloroquinazoline-2-carboxylic acid:

  • Cyclization Reactions: Starting from appropriate aniline derivatives and carbonyl compounds, cyclization can yield quinazoline derivatives that can be further functionalized to introduce the carboxylic acid group.
  • Halogenation followed by Carboxylation: An existing quinazoline compound can be halogenated at the 4-position followed by carboxylation using carbon dioxide under basic conditions.
  • Multi-step Synthesis: A combination of reactions including nitration, reduction, and subsequent functionalization steps can be employed to achieve the desired compound.

4-Chloroquinazoline-2-carboxylic acid finds applications in various domains:

  • Pharmaceuticals: It serves as a building block for synthesizing biologically active compounds, particularly those targeting cancer and inflammatory diseases.
  • Agriculture: Certain derivatives may have potential as agrochemicals or pesticides due to their biological activity.
  • Material Science: The compound may be used in developing novel materials with specific electronic or optical properties.

Studies have shown that 4-chloroquinazoline-2-carboxylic acid interacts with specific biological targets, including enzymes involved in inflammatory pathways and cancer cell proliferation. These interactions are often assessed using techniques such as molecular docking, enzyme inhibition assays, and cell viability tests. Understanding these interactions is crucial for developing effective therapeutic agents based on this compound.

Several compounds share structural similarities with 4-chloroquinazoline-2-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Chloroquinazoline-7-carboxylic acid942507-89-30.75
4-Chloroquinoline-2-carboxylic acid2828460.74
2-Chloroquinoline-4-carboxylic acid2305820.73
Ethyl 4-chloroquinazoline-2-carboxylate34632-69-40.72
Methyl 4-chloroquinoline-6-carboxylateNot listed0.71

Uniqueness

What sets 4-chloroquinazoline-2-carboxylic acid apart from these similar compounds is its specific positioning of functional groups that enhance its biological activity while maintaining stability under various conditions. The presence of both chlorine and carboxylic acid functionalities contributes to its unique reactivity profile and potential applications in medicinal chemistry.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

208.0039551 g/mol

Monoisotopic Mass

208.0039551 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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